molecular formula C12H8ClF2NO2 B2980508 Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate CAS No. 311346-69-7

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate

Cat. No. B2980508
CAS RN: 311346-69-7
M. Wt: 271.65
InChI Key: IEGYWXRVOVIAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 311346-69-7 . It has a molecular weight of 271.65 and its IUPAC name is ethyl 4-chloro-5,7-difluoro-3-quinolinecarboxylate . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.65 . Its linear formula is C12H8CLF2NO2 . Unfortunately, additional physical and chemical properties like melting point, boiling point, or solubility were not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Halogenated Derivatives : Podányi et al. (1996) reported the synthesis of Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its halogenated derivatives, focusing on their NMR spectral analysis. The study provides foundational knowledge on structural characterization vital for further chemical and pharmacological studies Podányi et al., 1996.

  • Antibacterial Potential : Research by Krishnakumar et al. (2012) explored quinoline-3-carboxylates, closely related to Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate, for their antibacterial activity. This indicates the compound's potential as a precursor for developing antibacterial agents Krishnakumar et al., 2012.

  • Microwave-Assisted Synthesis : Song Bao-an (2012) demonstrated the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave assistance, highlighting efficient synthesis methods that could be applicable to related compounds Song Bao-an, 2012.

Potential Applications in Drug Discovery

  • Synthetic Applications : A study by Li et al. (2019) on the synthesis of novel halomethylquinoline derivatives, including Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, underscores the utility of these compounds in synthesizing structurally diverse molecules with potential antibacterial and antitubercular activities Li et al., 2019.

  • Antibacterial Agent Synthesis : Balaji et al. (2013) focused on synthesizing 2-chloroquinolin-4-pyrimidine carboxylate derivatives with antibacterial properties, suggesting the role of similar quinoline derivatives in combating bacterial infections Balaji et al., 2013.

Safety and Hazards

Based on the Safety Data Sheet, Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if ingested, medical attention should be sought immediately . The compound should be handled with personal protective equipment and adequate ventilation .

properties

IUPAC Name

ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGYWXRVOVIAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.